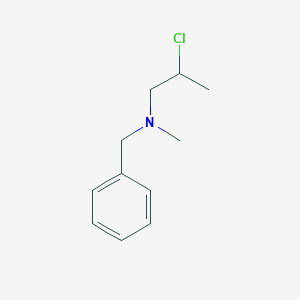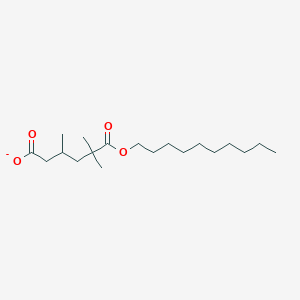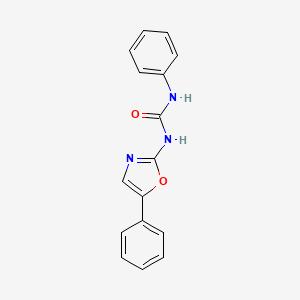
N-Phenyl-N'-(5-phenyl-1,3-oxazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N’-(5-phenyl-1,3-oxazol-2-yl)urea is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-(5-phenyl-1,3-oxazol-2-yl)urea typically involves the reaction of phenyl isocyanate with 5-phenyl-1,3-oxazol-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N’-(5-phenyl-1,3-oxazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and sensors
Mechanism of Action
The mechanism of action of N-Phenyl-N’-(5-phenyl-1,3-oxazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-(5-methyl-1,3-oxazol-2-yl)urea
- N-Phenyl-N’-(5-ethyl-1,3-oxazol-2-yl)urea
- N-Phenyl-N’-(5-phenyl-1,3-thiazol-2-yl)urea
Uniqueness
N-Phenyl-N’-(5-phenyl-1,3-oxazol-2-yl)urea is unique due to the presence of both phenyl and oxazole moieties, which contribute to its distinct chemical and biological properties. The phenyl group enhances its hydrophobic interactions, while the oxazole ring provides a site for potential hydrogen bonding and other interactions with biological targets .
Properties
CAS No. |
90831-46-2 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-phenyl-3-(5-phenyl-1,3-oxazol-2-yl)urea |
InChI |
InChI=1S/C16H13N3O2/c20-15(18-13-9-5-2-6-10-13)19-16-17-11-14(21-16)12-7-3-1-4-8-12/h1-11H,(H2,17,18,19,20) |
InChI Key |
ABYWXVJOLFHNOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


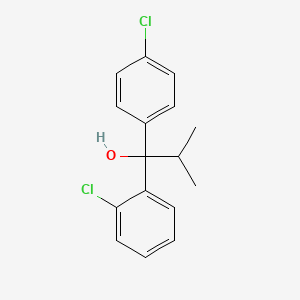
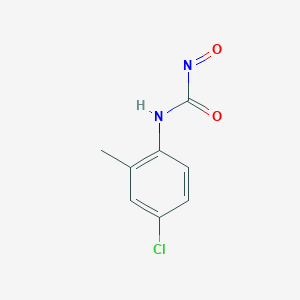

![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)
![4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14359284.png)

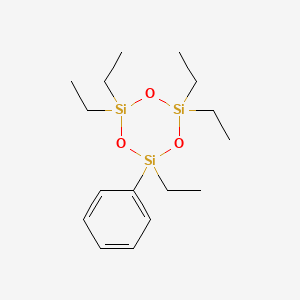
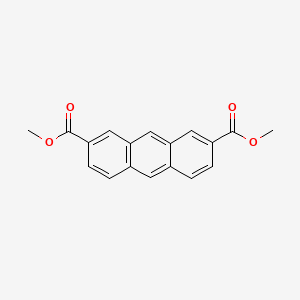
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
